Methyl 2,4-dimethoxybenzoate

Overview

Description

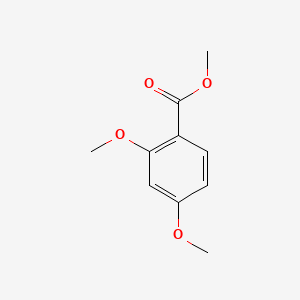

Methyl 2,4-dimethoxybenzoate (CAS: 2150-41-6) is an aromatic ester characterized by methoxy (-OCH₃) groups at the 2- and 4-positions of the benzene ring and a methyl ester (-COOCH₃) at the 1-position. This compound is synthesized via microwave-assisted carboxymethylation of resorcinol (1,3-dihydroxybenzene) with dimethyl carbonate (DMC) in the presence of a base like 1,8-diazabicycloundec-7-ene (DBU) . Its molecular formula is C₁₀H₁₂O₄, with a molecular weight of 196.19 g/mol. Key physical properties include a boiling point of 298°C and a melting point of 42–43°C . It is used in pharmaceutical and materials research, particularly in studying anti-inflammatory and thermal stabilization properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2,4-dimethoxybenzoate can be synthesized through the esterification of 2,4-dimethoxybenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The process involves the use of continuous reactors and efficient separation techniques to isolate the product. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-purity reagents and advanced purification methods such as distillation or crystallization.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or quinones.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride or other strong bases in aprotic solvents.

Major Products:

Oxidation: 2,4-dimethoxybenzoic acid or 2,4-dimethoxyquinone.

Reduction: 2,4-dimethoxybenzyl alcohol.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 2,4-dimethoxybenzoate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex aromatic compounds.

Biology: The compound has been studied for its potential biological activities, including antifeedant properties against certain pests.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical agents.

Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism by which methyl 2,4-dimethoxybenzoate exerts its effects depends on its specific application. For instance, as an antifeedant, it likely interacts with the sensory receptors of pests, deterring them from feeding on treated plants. In chemical reactions, its reactivity is influenced by the electron-donating effects of the methoxy groups, which can stabilize intermediates and transition states.

Comparison with Similar Compounds

Structural Isomers: 3,4- and 3,5-Dimethoxybenzoates

Methyl 2,4-dimethoxybenzoate differs from its isomers in methoxy group positioning, which critically influences chemical behavior:

Thermal Stability in Metal Complexes :

- Cu(II) and Nd(III) complexes of 2,4-dimethoxybenzoate exhibit higher thermal stability than their 3,4-dimethoxy counterparts. For example, 2,4-dimethoxybenzoate Cu(II) decomposes at higher temperatures (up to 1173 K) compared to 3,4-dimethoxybenzoate Cu(II), attributed to enhanced electron density from mesomeric/inductive effects of the 2,4-substituents .

- Nd(III) 2,4-dimethoxybenzoate forms stable oxycarbonates (decomposing at 983–1010 K), whereas 3,4-dimethoxybenzoate decomposes at lower temperatures .

Biological Activity :

Dihydroxy Analogs: Methyl 2,4-Dihydroxybenzoate

Replacing methoxy groups with hydroxyl (-OH) groups significantly alters reactivity and applications:

| Property | This compound | Methyl 2,4-Dihydroxybenzoate |

|---|---|---|

| Molecular Formula | C₁₀H₁₂O₄ | C₈H₈O₄ |

| Molecular Weight | 196.19 g/mol | 168.15 g/mol |

| Bioactivity | Anti-inflammatory | Antioxidant |

Anti-Inflammatory Activity vs. Substituted Analogs

This compound derivatives demonstrate variable efficacy:

- Compound 7n (methyl 2-[(2,4-dimethyl-3-furoyl)amino]-4,5-dimethoxybenzoate) exhibits 45.4% inhibition of carrageenan-induced edema in rats, surpassing Ibuprofen’s performance .

Biological Activity

Methyl 2,4-dimethoxybenzoate (M2,4-DMB) is an organic compound characterized by its unique chemical structure, featuring two methoxy groups at the 2 and 4 positions of a benzoate ring. This compound has garnered attention for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of M2,4-DMB, supported by research findings and case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₀H₁₂O₄

- Molecular Weight : 196.2 g/mol

- Functional Groups : Methoxy (-OCH₃) and ester groups

The presence of methoxy groups significantly influences the compound's interaction with biological targets, enhancing its reactivity and biological activity compared to other similar compounds.

Antimicrobial Activity

Research indicates that M2,4-DMB exhibits notable antimicrobial properties against a variety of pathogens. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria. The proposed mechanism involves disruption of bacterial cell membranes, leading to cell lysis.

Table 1: Antimicrobial Efficacy of this compound

| Pathogen | Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Gram-positive | 32 µg/mL |

| Escherichia coli | Gram-negative | 64 µg/mL |

| Candida albicans | Fungal | 128 µg/mL |

These findings suggest that M2,4-DMB could be a candidate for developing new antimicrobial agents.

Anticancer Activity

M2,4-DMB has also been investigated for its anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis through modulation of key signaling pathways.

Case Study: In Vitro Anticancer Effects

In a study conducted on breast cancer cell lines (MCF-7), M2,4-DMB was found to reduce cell viability by approximately 70% at a concentration of 50 µg/mL after 48 hours. The compound triggered apoptotic pathways as indicated by increased levels of caspase-3 activity and changes in mitochondrial membrane potential.

Anti-inflammatory Properties

Recent research has highlighted the anti-inflammatory effects of M2,4-DMB. It has been shown to inhibit pro-inflammatory cytokines in various models, suggesting potential therapeutic applications in managing inflammatory diseases.

Table 2: Effects on Pro-inflammatory Cytokines

| Cytokine | Control (pg/mL) | M2,4-DMB Treatment (pg/mL) |

|---|---|---|

| IL-6 | 1500 | 800 |

| TNF-α | 1200 | 600 |

| IL-1β | 1000 | 500 |

These results indicate that M2,4-DMB can significantly reduce inflammation markers in vitro .

The biological activity of M2,4-DMB is largely attributed to its ability to interact with specific molecular targets within cells. The methoxy groups facilitate hydrophobic interactions while the ester group may participate in hydrogen bonding with enzymes or receptors. This dual functionality allows the compound to modulate various biochemical pathways effectively.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Methyl 2,4-dimethoxybenzoate, and how do reaction conditions influence yield?

this compound is typically synthesized via esterification of 2,4-dimethoxybenzoic acid with methanol under acidic catalysis. A common method involves refluxing the acid with methanol and concentrated sulfuric acid for 4 hours, followed by recrystallization from ethanol . However, alternative protocols using column chromatography (e.g., n-hexane/EtOAc gradients) post-reaction can improve purity (up to 95%) by removing unreacted starting materials or byproducts . Yield optimization requires careful control of stoichiometry, catalyst concentration, and reaction time. For example, excess methanol drives esterification equilibrium, while prolonged reflux may degrade heat-sensitive intermediates.

Q. Which analytical techniques are critical for characterizing this compound, and what key data should researchers prioritize?

Key techniques include:

- NMR Spectroscopy : and NMR are essential for confirming structure. For instance, NMR peaks at δ 3.84–3.92 ppm (methoxy groups) and δ 6.49–6.67 ppm (aromatic protons) are diagnostic .

- Chromatography : HPLC or GC with high-purity standards (>97% by HLC) ensures compound identity and purity .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 196 for molecular weight confirmation) and fragmentation patterns validate structural integrity .

Q. How does the electronic effect of methoxy substituents influence the reactivity of this compound in electrophilic substitution?

The electron-donating methoxy groups at the 2- and 4-positions activate the aromatic ring toward electrophilic substitution, directing incoming electrophiles to the 5-position (para to the 4-methoxy group). This reactivity is exploited in derivatization reactions, such as C–H functionalization using transition metal catalysts (e.g., Ru or Fe) to introduce alkenes or other groups . Computational studies (e.g., DFT) can further predict regioselectivity and transition states.

Q. What are the stability considerations for storing this compound, and how should degradation be monitored?

The compound is stable at 0–6°C in airtight containers protected from light . Degradation (e.g., hydrolysis or oxidation) can be tracked via periodic HPLC analysis. Hydrolysis under acidic or basic conditions regenerates 2,4-dimethoxybenzoic acid, detectable by a shift in retention time or new NMR peaks (e.g., carboxylic acid proton at δ 12–13 ppm).

Q. How can researchers resolve discrepancies in reported melting points or spectral data for this compound?

Variations in melting points (e.g., 42–43°C vs. 59–62°C in related analogs) may arise from impurities or polymorphic forms . Reproducibility requires strict adherence to recrystallization solvents (e.g., ethanol vs. hexane) and drying conditions. Conflicting NMR data should be cross-verified with deuterated solvents and internal standards (e.g., TMS).

Advanced Research Questions

Q. What role does this compound play in transition metal-catalyzed C–H activation, and how can reaction efficiency be enhanced?

In Ru-catalyzed C–H functionalization, the ester group acts as a directing group, enabling site-selective alkenylation or arylation. For example, coupling with ethyl acrylate under mild conditions (50°C) yields styrene derivatives with >50% efficiency . Catalytic efficiency improves with electron-deficient ligands (e.g., pyridine derivatives) and optimized metal/ligand ratios. Mechanistic studies (e.g., kinetic isotope effects) can elucidate rate-determining steps.

Q. How is this compound utilized as a probe in antioxidant capacity assays, and what are its limitations?

In the CUPRAC (Cupric Ion Reducing Antioxidant Capacity) assay, 2,4-dimethoxybenzoate competes with antioxidants for hydroxyl radicals generated via Fenton reactions. Its decay (monitored spectrophotometrically at 510 nm) correlates with antioxidant activity . Limitations include interference from chelating agents (e.g., EDTA) and pH sensitivity. Alternative probes (e.g., 3,5-dimethoxybenzoate) may improve specificity for certain radical species.

Q. What strategies are employed to modify this compound for enhanced bioactivity, such as antimicrobial or enzyme inhibition?

Structure-activity relationship (SAR) studies focus on substituent effects:

- Methoxy Positioning : 2,4-substitution enhances lipid solubility and membrane penetration compared to 3,5-isomers .

- Ester Hydrolysis : In vivo conversion to 2,4-dimethoxybenzoic acid may modulate activity (e.g., carbonic anhydrase inhibition) .

- Hybrid Molecules : Conjugation with bioactive moieties (e.g., biphenyl groups) via ester linkages can target specific enzymes or receptors .

Q. How can computational modeling predict the crystallographic behavior of this compound derivatives in material science applications?

Molecular dynamics (MD) simulations and density functional theory (DFT) predict packing motifs and phase transitions in liquid crystalline materials. For example, derivatives like 4'-nitro-[1,1'-biphenyl]-4-yl 2,4-dimethoxybenzoate exhibit nematic phases influenced by ester flexibility and dipole alignment . Experimental validation via X-ray diffraction and differential scanning calorimetry (DSC) is critical.

Q. What are the best practices for reconciling conflicting data in catalytic or biological studies involving this compound?

- Control Experiments : Include blank reactions (no catalyst) and internal standards to isolate compound-specific effects.

- Multi-Technique Validation : Cross-check biological activity (e.g., antioxidant IC) with orthogonal assays (e.g., DPPH radical scavenging vs. CUPRAC) .

- Meta-Analysis : Review historical data (e.g., CAS Common Chemistry entries) to identify trends or outliers in reported properties .

Properties

IUPAC Name |

methyl 2,4-dimethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-12-7-4-5-8(10(11)14-3)9(6-7)13-2/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHIJFZWLGPEYPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10175839 | |

| Record name | Benzoic acid, 2,4-dimethoxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10175839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2150-41-6 | |

| Record name | Benzoic acid, 2,4-dimethoxy-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2150-41-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2,4-dimethoxy-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002150416 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2,4-dimethoxybenzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49277 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2,4-dimethoxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10175839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.